molecular formula C5H10ClN3 B3420932 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride CAS No. 2060026-28-8

1,4-dimethyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B3420932
CAS RN: 2060026-28-8
M. Wt: 147.60 g/mol
InChI Key: GBGSAXGLQBGCGS-UHFFFAOYSA-N
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Description

1,4-dimethyl-1H-pyrazol-3-amine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a solid substance with a molecular weight of 147.61 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H10ClN3 . The InChI code for this compound is 1S/C5H9N3.ClH/c1-4-3-8(2)7-5(4)6;/h3H,1-2H3,(H2,6,7);1H .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 147.61 . It is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Synthesis of Heterocyclic Compounds : Pyrazole derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Dar and Shamsuzzaman (2015) highlighted the importance of pyrazole derivatives in organic synthesis, demonstrating their utility in generating biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties among others (Dar & Shamsuzzaman, 2015).

Applications in Medicinal Chemistry : The structural versatility of pyrazoles allows for their use in the development of new therapeutic agents. Ray et al. (2022) discussed synthetic strategies for pyrazoline derivatives, focusing on their significant anticancer activities (Ray et al., 2022).

Agricultural Chemistry

Plant Protection : Pyrazole derivatives have been applied in the agricultural sector, particularly in the production of plant protection products. Nazarov et al. (2021) reviewed the industrial use of amino-1,2,4-triazoles, a class closely related to pyrazoles, in the manufacture of insecticides, fungicides, and growth regulators (Nazarov et al., 2021).

Environmental Applications

Sorption Materials : Pyrazole derivatives have been investigated for their potential in environmental remediation, specifically in the sorption of hazardous substances. Cyganowski and Jermakowicz-Bartkowiak (2018) explored microwave-assisted synthesis of functional resins incorporating pyrazole units for the efficient sorption of ReO4–, demonstrating their application in resource-efficient processes (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Safety and Hazards

The safety information for 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride indicates that it is a substance with hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1,4-dimethylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-3-8(2)7-5(4)6;/h3H,1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGSAXGLQBGCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1855911-36-2, 2060026-28-8
Record name 1H-Pyrazol-3-amine, 1,4-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855911-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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